2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride
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Overview
Description
2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H15NO2·HCl. It is a white crystalline powder that is soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride typically involves the reaction of 1-methylcyclohexanone with ammonia and hydrogen cyanide to form 2-amino-1-methylcyclohexane-1-carbonitrile. This intermediate is then hydrolyzed to produce the desired carboxylic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The exact pathways and effects depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-1-cyclohexanecarboxylic acid
- 1-Methylcyclohexane-1-carboxylic acid
- Cyclohexylamine
Uniqueness
2-Amino-1-methylcyclohexane-1-carboxylic acid hydrochloride is unique due to the presence of both an amino group and a carboxylic acid group on a cyclohexane ring, along with a methyl substituent. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-amino-1-methylcyclohexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-8(7(10)11)5-3-2-4-6(8)9;/h6H,2-5,9H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJQZCBUZCWMHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1N)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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